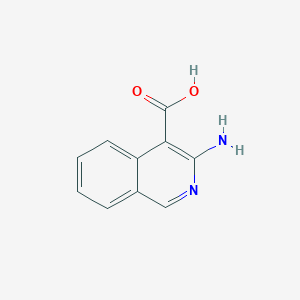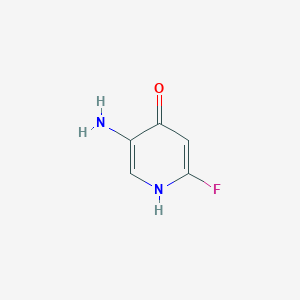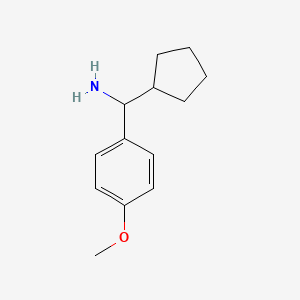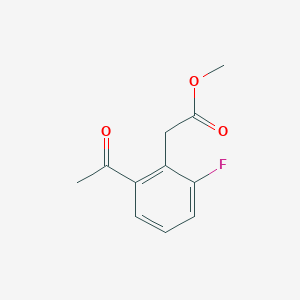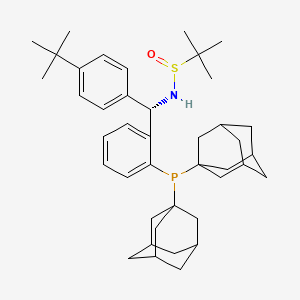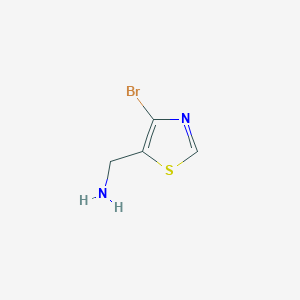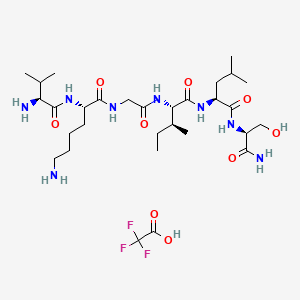
cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The presence of a trifluoromethyl group in the compound enhances its chemical stability and lipophilicity, making it a valuable scaffold in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes . This reaction is carried out in the presence of a catalyst, such as a chiral ligand, to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The pyrrolidine ring provides a rigid scaffold that facilitates precise interactions with target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
cis-3,4-Diphenylpyrrolidine: This compound has a similar pyrrolidine ring structure but with different substituents, leading to distinct biological activities.
4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl group but differ in other substituents, affecting their chemical properties and applications.
Uniqueness: cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the benzyl and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and biological activity. This makes it a valuable compound in drug discovery and other scientific research fields.
Eigenschaften
Molekularformel |
C13H14F3NO2 |
|---|---|
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19)/t10-,11+/m0/s1 |
InChI-Schlüssel |
DHLFXWLJSRPJNR-WDEREUQCSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


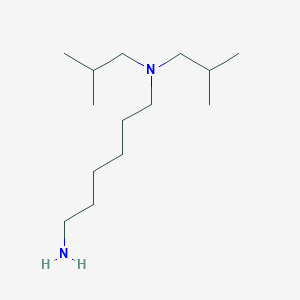

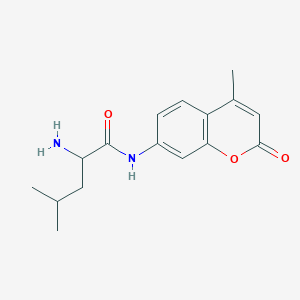
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
